molecular formula C8H13NO B15334572 2-(3-Azetidinyl)-1-cyclopropylethanone

2-(3-Azetidinyl)-1-cyclopropylethanone

Cat. No.: B15334572
M. Wt: 139.19 g/mol
InChI Key: JQTDGACUJZJMTP-UHFFFAOYSA-N
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Description

2-(3-Azetidinyl)-1-cyclopropylethanone is a cyclopropane-containing ketone derivative featuring an azetidine (a four-membered nitrogen-containing heterocycle) substituent at the β-position of the carbonyl group. The cyclopropyl group is known to confer steric and electronic stability, while the azetidinyl moiety may enhance bioavailability or receptor binding in medicinal chemistry contexts . This compound likely serves as a versatile intermediate in organic synthesis, particularly for nitrogen-rich scaffolds in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-(azetidin-3-yl)-1-cyclopropylethanone

InChI

InChI=1S/C8H13NO/c10-8(7-1-2-7)3-6-4-9-5-6/h6-7,9H,1-5H2

InChI Key

JQTDGACUJZJMTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azetidinyl)-1-cyclopropylethanone typically involves the formation of the azetidine ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, azetidine can be produced from 3-amino-1-propanol through a multistep route . The regio- and diastereoselective synthesis of 2-arylazetidines can be performed from substituted oxiranes via ring transformation .

Industrial Production Methods

Industrial production methods for 2-(3-Azetidinyl)-1-cyclopropylethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azetidinyl)-1-cyclopropylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The azetidine ring and cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-Azetidinyl)-1-cyclopropylethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Azetidinyl)-1-cyclopropylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared to highlight key differences in molecular features, synthesis, and applications:

Structural and Functional Group Analysis

  • 2-(3-Azetidinyl)-1-cyclopropylethanone: Contains a cyclopropane ring directly attached to a ketone and an azetidine group at the β-position. Hypothesized to exhibit moderate polarity due to the azetidine’s basic nitrogen.
  • 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropylethanone (): Features a thiadiazole sulfide group.
  • 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (): Includes a bromine atom and fluorophenyl group, enhancing electrophilicity and enabling cross-coupling reactions. Used as a Prasugrel intermediate .
  • N-(1-Cyclopropylethyl)-4-methoxyaniline (): Replaces the ketone with an aniline group, reducing reactivity but improving stability. High enantiomeric excess (93% ee) suggests utility in chiral synthesis .

Data Table: Comparative Analysis of Cyclopropylethanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield/ee Application Source
2-(3-Azetidinyl)-1-cyclopropylethanone C₈H₁₁NO 137.18 (calculated) Cyclopropane, Azetidine, Ketone N/A Hypothetical intermediate N/A
2-(5-Amino-thiadiazol-2-ylsulfanyl)-1-cyclopropylethanone C₇H₉N₃OS₂ 215.3 Thiadiazole, Sulfide, Ketone N/A Lab scaffold
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone C₁₁H₁₀BrFO 257.1 Bromo, Fluorophenyl, Ketone N/A Prasugrel intermediate
N-(1-Cyclopropylethyl)-4-methoxyaniline C₁₂H₁₇NO 191.27 Cyclopropane, Aniline, Methoxy 90% yield, 93% ee Chiral synthesis
Compound 4c () C₇H₉NO₂ 155.15 Isoxazole, Hydrazone 74% yield SAR studies

Research Findings and Implications

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., bromine in ) increase electrophilicity, facilitating nucleophilic substitution.
  • Azetidine and thiadiazole groups () enhance polarity, improving solubility for biological applications .

Synthetic Efficiency: High yields (74–90%) in cyclopropylethanone derivatives () validate robust synthetic routes, such as reductive amination and hydrazone formation .

Safety Considerations: While specific toxicological data for 2-(3-Azetidinyl)-1-cyclopropylethanone are unavailable, analogs like 1-(2-Amino-6-nitrophenyl)ethanone () emphasize caution due to unstudied hazards .

Notes

  • Limitations: Direct data on 2-(3-Azetidinyl)-1-cyclopropylethanone are absent; comparisons rely on structurally related compounds.
  • Recommendations : Further studies should explore the azetidine group’s impact on pharmacokinetics and synthetic scalability.

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